Cas no 1429913-63-2 (tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate)
tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[1-(aminomethyl)-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate
- tert-butyl [1-amino-3-(methylsulfanyl)propan-2-yl]carbamate
- tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate
- XARYSMKYFMEKKB-UHFFFAOYSA-N
- 1429913-63-2
- EN300-1900628
- SCHEMBL15980599
-
- Inchi: 1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-7(5-10)6-14-4/h7H,5-6,10H2,1-4H3,(H,11,12)
- InChI Key: XARYSMKYFMEKKB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(CN)CSC
Computed Properties
- Exact Mass: 220.12454906g/mol
- Monoisotopic Mass: 220.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 89.6Ų
Experimental Properties
- Density: 1.062±0.06 g/cm3(Predicted)
- Boiling Point: 342.6±37.0 °C(Predicted)
- pka: 11?+-.0.46(Predicted)
tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1900628-1g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-5g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-10g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-0.05g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-0.1g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-0.25g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-0.5g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-1.0g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 1g |
$1057.0 | 2023-05-23 | ||
| Enamine | EN300-1900628-2.5g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1900628-5.0g |
tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate |
1429913-63-2 | 5g |
$3065.0 | 2023-05-23 |
tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate
Introduction to Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate (CAS No. 1429913-63-2)
Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate, identified by its CAS number 1429913-63-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The structural features of Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate, particularly its tertiary butyl group and the presence of a methylsulfanyl substituent, contribute to its unique reactivity and potential utility in synthetic chemistry.
The tert-butyl group is a key structural element in this compound, providing steric hindrance and influencing its interaction with other molecular entities. This characteristic makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of protease inhibitors and other enzyme-targeting agents. The methylsulfanyl (S-methyl) moiety, on the other hand, introduces a polar thiol group that can participate in hydrogen bonding and metal coordination, further enhancing its applicability in medicinal chemistry.
In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that carbamates can serve as effective scaffolds for the development of novel therapeutic agents. For instance, derivatives of carbamates have been explored as potential treatments for neurological disorders, infectious diseases, and metabolic conditions. The specific arrangement of functional groups in Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential role in the development of enzyme inhibitors. Enzymes are critical biological catalysts that mediate a wide range of biochemical reactions. By designing molecules that specifically target and inhibit certain enzymes, researchers can modulate physiological processes and develop new therapeutic strategies. The structural features of Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate make it an attractive candidate for such applications, particularly due to its ability to interact with enzyme active sites through multiple non-covalent interactions.
Recent advancements in computational chemistry have also highlighted the importance of Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate in drug design. Molecular modeling studies have shown that this compound can effectively bind to various biological targets, including proteases and kinases. These insights have guided the development of novel derivatives with enhanced binding affinity and selectivity. Furthermore, the use of high-throughput screening techniques has facilitated the rapid identification of promising candidates for further optimization.
The synthesis of Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate involves multi-step organic transformations that highlight its complexity and synthetic challenge. Key steps include the formation of the carbamate linkage, introduction of the methylsulfanyl group, and protection-deprotection strategies to ensure regioselectivity. These synthetic routes require careful optimization to achieve high yields and purity levels, which are essential for pharmaceutical applications.
In conclusion, Tert-butyl N-1-amino-3-(methylsulfanyl)propan-2-ylcarbamate (CAS No. 1429913-63-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against various diseases.
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